molecular formula C26H43NO2 B8210887 N-[(3-methoxyphenyl)methyl]octadec-9-enamide

N-[(3-methoxyphenyl)methyl]octadec-9-enamide

Cat. No.: B8210887
M. Wt: 401.6 g/mol
InChI Key: ZMKZIKHBSPDWEF-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]octadec-9-enamide is a chemical compound with potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a methoxyphenyl group attached to an octadec-9-enamide chain. This compound is known for its hydrophobic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]octadec-9-enamide typically involves the reaction of 3-methoxybenzylamine with octadec-9-enoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]octadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]octadec-9-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its hydrophobic nature.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzyl)oleamide
  • N-(3-methoxybenzyl)linoleamide
  • N-(3-methoxybenzyl)linolenamide

Comparison

N-[(3-methoxyphenyl)methyl]octadec-9-enamide is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the methoxy group can influence its hydrophobicity and interaction with biological targets.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKZIKHBSPDWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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